9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide 9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 869069-40-9
VCID: VC7706174
InChI: InChI=1S/C20H17N5O3/c1-11-7-3-4-8-12(11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-9-5-6-10-14(13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
SMILES: CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Molecular Formula: C20H17N5O3
Molecular Weight: 375.388

9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

CAS No.: 869069-40-9

Cat. No.: VC7706174

Molecular Formula: C20H17N5O3

Molecular Weight: 375.388

* For research use only. Not for human or veterinary use.

9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide - 869069-40-9

Specification

CAS No. 869069-40-9
Molecular Formula C20H17N5O3
Molecular Weight 375.388
IUPAC Name 9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C20H17N5O3/c1-11-7-3-4-8-12(11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-9-5-6-10-14(13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Standard InChI Key BQNWHZJENFSFBQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N

Introduction

"9-(2-Methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide" is a synthetic organic compound belonging to the purine family. This class of compounds is characterized by a fused heterocyclic structure containing pyrimidine and imidazole rings. The compound's unique substitution pattern, including methoxy and methylphenyl groups, contributes to its chemical properties, potential biological activities, and applications in medicinal chemistry.

Synthesis

The synthesis of "9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide" involves multi-step organic reactions that require precise control of conditions to achieve high yields and purity. Common steps include:

  • Formation of the Purine Core: Starting from precursors like substituted ureas or guanidines.

  • Functionalization: Introduction of methoxyphenyl and methylphenyl groups through electrophilic aromatic substitution or coupling reactions.

  • Carboxamide Formation: Conversion of a precursor carboxylic acid to the carboxamide via amide bond formation.

Reaction conditions such as temperature, solvent choice, and catalysts are optimized to prevent side reactions and degradation.

Chemical Reactivity

This compound exhibits reactivity typical of purine derivatives:

  • Hydrogen Bonding: The carboxamide group can participate in hydrogen bonding, influencing its solubility and biological interactions.

  • Electrophilic/Nucleophilic Reactions: The oxo group at position 8 and the substituents on the purine ring enhance its ability to undergo substitution or addition reactions.

  • Stability: The presence of electron-donating (methoxy) and electron-withdrawing groups modulates the electronic density on the purine ring.

Research Findings

While direct studies on "9-(2-methoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide" are sparse, related compounds provide insights into possible applications:

CompoundActivityBinding Energy (kcal/mol)
Substituted Purines (general examples)Enzyme inhibition (e.g., xanthine oxidase)-8.5
Methoxy-substituted derivativesAnti-inflammatory (COX/LOX inhibition)-6.5
Methyl-substituted purinesAntiviral activityVariable

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